molecular formula C6H6IN3 B3235657 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile CAS No. 1354704-03-2

1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile

Cat. No. B3235657
CAS RN: 1354704-03-2
M. Wt: 247.04
InChI Key: IKGJWCSHOYQQCK-UHFFFAOYSA-N
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Description

“1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile” is a chemical compound with the IUPAC name 1-ethyl-4-iodo-1H-pyrazole . It has a molecular weight of 222.03 . It is typically stored at ambient temperature and is in liquid form .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “this compound”, has been a subject of interest in the field of organic chemistry . Various methods have been developed, including the use of transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H7IN2/c1-2-8-4-5(6)3-7-8/h3-4H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

Pyrazole derivatives, including “this compound”, can undergo various chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions . They can also undergo oxidation reactions .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 222.03 .

Scientific Research Applications

Crystal Structure and Molecular Interactions

Research on similar pyrazole derivatives, like 5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, highlights their crystal and molecular structure, providing insights into intermolecular interactions such as N-H…N and C-H…Cl. These interactions contribute to the stabilization of the crystal structure, offering a basis for understanding the physical and chemical properties of 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile in various applications (Fathima et al., 2014).

Reaction Mechanisms and Structural Analysis

The reaction mechanism involving 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds leads to the formation of pyrazolo derivatives. Understanding these reactions can provide insights into synthesizing and manipulating this compound for specific scientific applications (Liu et al., 2013).

Electrochemical Synthesis Applications

The electrochemical synthesis of pyrazole derivatives, like the multicomponent-tandem synthesis of 1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile, showcases an efficient method for creating highly functionalized molecules. This approach could be adapted for synthesizing this compound, leveraging electrochemical techniques for innovative research and development purposes (Upadhyay et al., 2017).

Applications in Crop Protection

The synthesis of pyrazole derivatives, such as 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, highlights their potential use as key intermediates in crop protection. These compounds' selective synthesis and high yield under mild conditions suggest that this compound could also find applications in agriculture, particularly in the development of new pesticides or plant growth regulators (Plem et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, precautions such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection are recommended .

Future Directions

The future directions for “1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications. Given the interest in pyrazole derivatives in various sectors of the chemical industry, including medicine and agriculture , there is potential for ongoing research and development in this area.

properties

IUPAC Name

2-ethyl-4-iodopyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN3/c1-2-10-6(3-8)5(7)4-9-10/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGJWCSHOYQQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1354704-03-2
Record name 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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